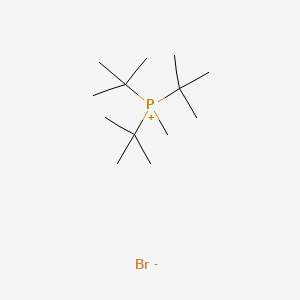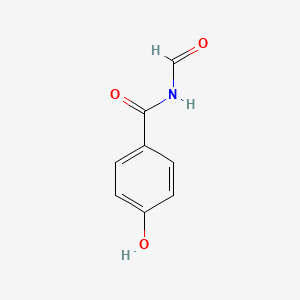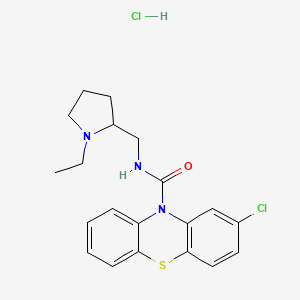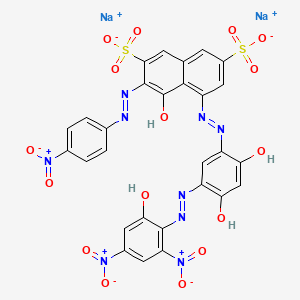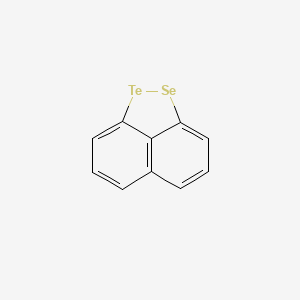
Naphtho(1,8-cd)-1,2-telluraselenole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(1,8-cd)-1,2-telluraselenole is a unique organotellurium compound that belongs to the family of peri-substituted naphthalenes. These compounds are characterized by the presence of tellurium and selenium atoms in the peri-positions (1 and 8) of the naphthalene ring. The rigid naphthalene backbone imposes significant steric strain, which can be released through various chemical interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,8-cd)-1,2-telluraselenole typically involves the reaction of 1,8-diaminonaphthalene with tellurium and selenium sources. One common method includes the diazotization of 1,8-diaminonaphthalene to form a dihalo derivative, which is then treated with tellurium and selenium in the presence of an aprotic solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis is facilitated by the robustness of the reaction conditions and the availability of industrial-grade reagents.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho(1,8-cd)-1,2-telluraselenole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium and selenium oxides.
Reduction: Reduction reactions can convert the compound back to its elemental tellurium and selenium forms.
Substitution: The tellurium and selenium atoms can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine and bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and selenium dioxide.
Reduction: Elemental tellurium and selenium.
Substitution: Halogenated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
Naphtho(1,8-cd)-1,2-telluraselenole has a wide range of applications in scientific research:
Biology: Investigated for its potential antioxidant and anticancer properties due to the unique redox behavior of tellurium and selenium.
Industry: Utilized in the development of advanced materials, including semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of Naphtho(1,8-cd)-1,2-telluraselenole involves its interaction with molecular targets through redox reactions. The compound can donate or accept electrons, thereby influencing various biochemical pathways. The tellurium and selenium atoms play a crucial role in modulating the redox state of the compound, which in turn affects its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Naphtho(1,8-cd)-1,2-dithiole
- Naphtho(1,8-cd)-1,2-diselenole
- Naphtho(1,8-cd)-1,2-ditellurole
Uniqueness
Naphtho(1,8-cd)-1,2-telluraselenole is unique due to the presence of both tellurium and selenium atoms in its structure. This dual chalcogen composition imparts distinct redox properties and steric effects, making it a valuable compound for various applications. Compared to its analogs, it offers a broader range of chemical reactivity and potential biological activity .
Propiedades
Número CAS |
64869-37-0 |
|---|---|
Fórmula molecular |
C10H6SeTe |
Peso molecular |
332.7 g/mol |
Nombre IUPAC |
2-selena-3-telluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6SeTe/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
Clave InChI |
XVVKTKBJYPLSQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)[Se][Te]C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





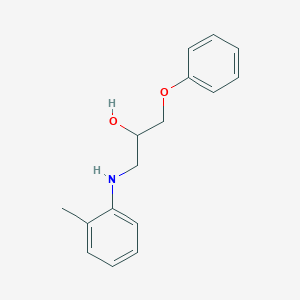
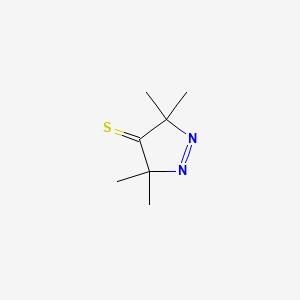
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)



![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)
